N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,5-difluorobenzenesulfonamide
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Overview
Description
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,5-difluorobenzenesulfonamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of an ethoxy group at the 6th position of the benzothiazole ring, and two fluorine atoms on the benzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,5-difluorobenzenesulfonamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The introduction of the ethoxy group can be achieved through an ethylation reaction using ethyl iodide in the presence of a base. The difluorobenzenesulfonamide moiety is introduced via sulfonation and subsequent fluorination reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,5-difluorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,5-difluorobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the biological context and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-(6-ethoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide
- N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide
Uniqueness
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,5-difluorobenzenesulfonamide is unique due to the presence of both ethoxy and difluorobenzenesulfonamide groups, which confer distinct chemical and biological properties. These structural features may enhance its activity and selectivity in various applications compared to similar compounds.
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2,5-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O3S2/c1-2-22-10-4-6-12-13(8-10)23-15(18-12)19-24(20,21)14-7-9(16)3-5-11(14)17/h3-8H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAYQSOIYQFVJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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